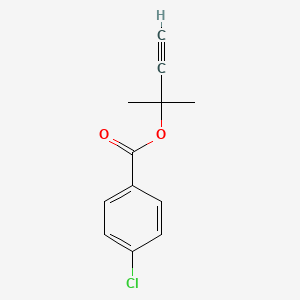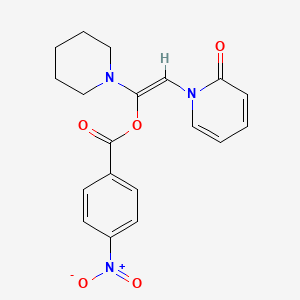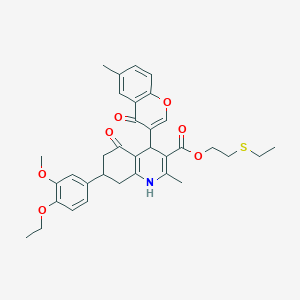
2-Methylbut-3-yn-2-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-3-yn-2-yl 4-chlorobenzoate: is an organic compound that belongs to the ester class It is characterized by the presence of a 4-chlorobenzoate group attached to a 2-methylbut-3-yn-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbut-3-yn-2-yl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The general reaction scheme is as follows:
4-chlorobenzoic acid+2-methylbut-3-yn-2-ol→2-Methylbut-3-yn-2-yl 4-chlorobenzoate+H2O
The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, 2-Methylbut-3-yn-2-yl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may serve as a model compound for understanding ester hydrolysis and its impact on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the 4-chlorobenzoate group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including intermediates for pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methylbut-3-yn-2-yl 4-chlorobenzoate largely depends on its interaction with biological targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and 2-methylbut-3-yn-2-ol, both of which may interact with various enzymes and receptors. The molecular targets and pathways involved include esterases that catalyze the hydrolysis and subsequent metabolic pathways that process the resulting products.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbut-3-yn-2-yl benzoate
- 2-Methylbut-3-yn-2-yl 4-methylbenzoate
- 2-Methylbut-3-yn-2-yl 4-nitrobenzoate
Uniqueness
Compared to its analogs, 2-Methylbut-3-yn-2-yl 4-chlorobenzoate is unique due to the presence of the chlorine atom on the benzene ring. This substitution can significantly alter the compound’s reactivity and interaction with biological systems, potentially leading to distinct pharmacological or chemical properties.
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-yl 4-chlorobenzoate |
InChI |
InChI=1S/C12H11ClO2/c1-4-12(2,3)15-11(14)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3 |
InChI Key |
QNCXKLYWTUIZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)
![N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine](/img/structure/B11093680.png)
![Azepan-1-yl[3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanone](/img/structure/B11093687.png)
![Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate](/img/structure/B11093695.png)
![2-{(5E)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11093709.png)
![1,3,5-Trimethyl-2,4,6-tris{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B11093714.png)
![2-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(diphenylmethyl)acetamide](/img/structure/B11093720.png)



![2-(4-ethylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11093738.png)
![4,4'-[Ethane-1,2-diylbis(benzylimino)]bis(5-nitrobenzene-1,2-dicarbonitrile)](/img/structure/B11093741.png)
![methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B11093748.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093753.png)
